H-Lys-Lys-Pro-Tyr-Ile-Leu-OH: A Technical Guide for Researchers
H-Lys-Lys-Pro-Tyr-Ile-Leu-OH: A Technical Guide for Researchers
This technical guide provides a comprehensive overview of the predicted physicochemical properties, potential biological activities, and standard experimental protocols relevant to the hexapeptide H-Lys-Lys-Pro-Tyr-Ile-Leu-OH. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide science.
Core Physicochemical Properties
The physicochemical properties of H-Lys-Lys-Pro-Tyr-Ile-Leu-OH are predicted based on the characteristics of its constituent amino acids. These properties are crucial for understanding the peptide's behavior in biological and chemical systems, including its solubility, stability, and potential for interaction with other molecules.
| Property | Predicted Value | Source/Method |
| Molecular Formula | C₄₃H₇₃N₉O₈ | Calculated from the sum of the atomic compositions of the constituent amino acids (2 Lysine, 1 Proline, 1 Tyrosine, 1 Isoleucine, 1 Leucine) minus the water molecules lost during peptide bond formation. |
| Molecular Weight | 859.55 g/mol | Calculated from the sum of the molecular weights of the constituent amino acids minus the molecular weight of water for each peptide bond formed. |
| Amino Acid Sequence | Lys-Lys-Pro-Tyr-Ile-Leu | The linear sequence of amino acid residues from the N-terminus (Lysine) to the C-terminus (Leucine). |
| Isoelectric Point (pI) | 9.74 | Estimated using computational tools based on the pKa values of the N-terminal amino group, the C-terminal carboxyl group, and the side chains of the constituent amino acids. The two lysine residues contribute to a basic pI. |
| Net Charge at pH 7.4 | +2 | At physiological pH, the two lysine side chains (pKa ≈ 10.5) and the N-terminal amino group (pKa ≈ 9.0) are protonated (positive charge), while the C-terminal carboxyl group (pKa ≈ 2.2) and the tyrosine side chain (pKa ≈ 10.1) are deprotonated (negative charge), resulting in a net positive charge. |
| Solubility | Soluble in aqueous solutions | The presence of two hydrophilic lysine residues is expected to confer good solubility in water and physiological buffers.[1] However, the hydrophobic residues (Proline, Tyrosine, Isoleucine, Leucine) may lead to aggregation at high concentrations. |
Potential Biological Activity and Signaling Pathways
While specific biological activities for H-Lys-Lys-Pro-Tyr-Ile-Leu-OH have not been extensively documented in peer-reviewed literature, its structural features suggest several potential areas of investigation. The presence of cationic and hydrophobic residues is a common characteristic of various bioactive peptides, including antimicrobial peptides (AMPs) and cell-penetrating peptides (CPPs).[2][3]
A hypothetical signaling pathway for a potential cell-penetrating activity of this peptide is depicted below. This pathway is based on the known mechanisms of other cationic CPPs.[3][4]
Caption: Hypothetical cell entry mechanism for H-Lys-Lys-Pro-Tyr-Ile-Leu-OH.
Experimental Protocols
The following sections detail standard methodologies for the synthesis, purification, and characterization of H-Lys-Lys-Pro-Tyr-Ile-Leu-OH.
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is the most common method for producing peptides of this length.[5]
Protocol:
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Resin Preparation: A suitable resin (e.g., Wang or 2-chlorotrityl chloride resin) is swollen in a solvent such as N,N-dimethylformamide (DMF).[5]
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First Amino Acid Loading: The C-terminal amino acid, Fmoc-Leu-OH, is coupled to the resin.
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SPPS Cycle (repeated for each amino acid):
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Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed using a solution of 20% piperidine in DMF.[5]
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Washing: The resin is washed thoroughly with DMF to remove excess piperidine and byproducts.
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Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence (Ile, Tyr, Pro, Lys, Lys) is activated with a coupling agent (e.g., HBTU, HATU) and coupled to the free N-terminus of the growing peptide chain.
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Washing: The resin is washed with DMF to remove unreacted reagents.
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Final Deprotection and Cleavage: After the final amino acid is coupled, the N-terminal Fmoc group is removed. The peptide is then cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).
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Precipitation and Lyophilization: The crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and lyophilized to obtain a dry powder.[6]
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Purification: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
The crude peptide is purified to the desired level using RP-HPLC.[7]
Protocol:
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Sample Preparation: The lyophilized crude peptide is dissolved in a minimal amount of a suitable solvent, typically the mobile phase A.
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Chromatography:
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Column: A C18 stationary phase column is commonly used.
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
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Mobile Phase B: 0.1% TFA in acetonitrile.
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Gradient: A linear gradient of increasing mobile phase B is used to elute the peptide from the column. A typical gradient might be 5-60% B over 30-60 minutes.[7]
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-
Fraction Collection: Fractions are collected as the peptide elutes from the column, detected by UV absorbance at 214 nm and 280 nm.
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Purity Analysis: The purity of the collected fractions is assessed by analytical RP-HPLC.
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Lyophilization: Fractions with the desired purity are pooled and lyophilized to obtain the final purified peptide.
Characterization: Mass Spectrometry
The identity of the purified peptide is confirmed by mass spectrometry.
Protocol:
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Sample Preparation: A small amount of the purified, lyophilized peptide is dissolved in a suitable solvent for mass spectrometry analysis (e.g., 50% acetonitrile in water with 0.1% formic acid).
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Analysis: The sample is infused into a mass spectrometer (e.g., ESI-MS or MALDI-TOF).
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Data Interpretation: The resulting spectrum is analyzed to determine the molecular weight of the peptide. The experimentally determined molecular weight should match the calculated theoretical molecular weight.
Conclusion
This technical guide provides a foundational understanding of the peptide H-Lys-Lys-Pro-Tyr-Ile-Leu-OH based on its chemical structure. The provided data and protocols serve as a starting point for researchers interested in synthesizing, purifying, and investigating the biological activities of this and related peptides. Further experimental studies are necessary to fully elucidate its specific properties and potential applications.
